N-{3-[(2-Bromoacetyl)amino]-2-methylphenyl}cyclopropanecarboxamide
Overview
Description
N-{3-[(2-Bromoacetyl)amino]-2-methylphenyl}cyclopropanecarboxamide is a compound with the chemical formula C13H15BrN2O2 and a molecular weight of 311.17 g/mol . This compound is known for its unique structure, which includes a bromoacetyl group, a methylphenyl group, and a cyclopropanecarboxamide group. It has a predicted density of 1.600±0.06 g/cm³ and a boiling point of 500.4±45.0 °C .
Preparation Methods
The synthesis of N-{3-[(2-Bromoacetyl)amino]-2-methylphenyl}cyclopropanecarboxamide involves several steps. One common method starts with the condensation of salicylaldehyde and ethyl acetoacetate, catalyzed by piperidine, followed by bromination to introduce the bromoacetyl group . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
N-{3-[(2-Bromoacetyl)amino]-2-methylphenyl}cyclopropanecarboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups and overall structure.
Cyclization Reactions: The presence of the cyclopropanecarboxamide group allows for cyclization reactions, forming new ring structures.
Common reagents used in these reactions include bromine, piperidine, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{3-[(2-Bromoacetyl)amino]-2-methylphenyl}cyclopropanecarboxamide has several applications in scientific research:
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{3-[(2-Bromoacetyl)amino]-2-methylphenyl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The bromoacetyl group is known to form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function . The cyclopropanecarboxamide group may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
N-{3-[(2-Bromoacetyl)amino]-2-methylphenyl}cyclopropanecarboxamide can be compared with other similar compounds, such as:
3-(Bromoacetyl)coumarins: These compounds also contain a bromoacetyl group and are used in the synthesis of various bioactive heterocyclic scaffolds.
N-(Bromoacetyl)-beta-alanyl-N-(2-{4-[(carboxycarbonyl)amino]phenyl}: This compound shares the bromoacetyl group and is used in proteomics research.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications.
Properties
IUPAC Name |
N-[3-[(2-bromoacetyl)amino]-2-methylphenyl]cyclopropanecarboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2/c1-8-10(15-12(17)7-14)3-2-4-11(8)16-13(18)9-5-6-9/h2-4,9H,5-7H2,1H3,(H,15,17)(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIMSJLDYQIMRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2CC2)NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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